

# Metronidazole Benzoate: Core Pharmacokinetic Data

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## Compound Focus: Metronidazole Benzoate

CAS No.: 13182-89-3

Cat. No.: S560734

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The table below summarizes the key quantitative data available for **metronidazole benzoate**. A critical pharmacokinetic differentiator is that **metronidazole benzoate** is a pro-drug and is 62% metronidazole by weight [1]. Doses must be adjusted accordingly; for example, 20 mg/kg of **metronidazole benzoate** delivers 12.4 mg/kg of the active metronidazole base [2] [1].

Parameter	Species	Value	Notes / Context
Molecular Conversion	-	62% Metronidazole	20 mg/kg benzoate = 12.4 mg/kg metronidazole base [1].
Oral Absorption	Cat	Variable (mean 65% ± 28%)	Considerable individual variation noted [2].
Time to Max Concentration (T~max~)	Cat	3.6 ± 2.9 hours	Considerable individual variation noted [2].
Peak Plasma Concentration (C~max~)	Cat	8.84 ± 5.4 µg/mL	Following 12.4 mg/kg metronidazole base equivalent [2].
Elimination Half-Life (t~1/2~)	Cat	5.16 hours	Following oral administration of benzoate formulation [2].

Parameter	Species	Value	Notes / Context
Volume of Distribution (V <sub>d</sub> )	Cat	0.650 ± 0.254 L/kg	Reported as apparent V <sub>d</sub> at steady state [2].
Systemic Clearance (CL)	Cat	91.57 mL/h/kg (1.53 mL/kg/min)	Characterized as low clearance [2].

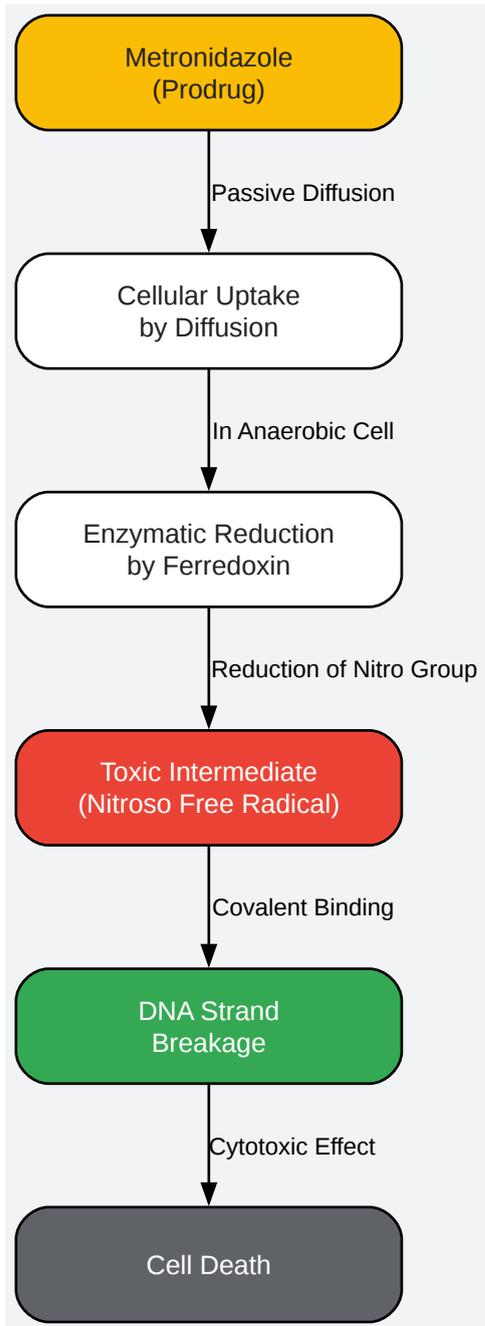
## Detailed Experimental Protocol (Feline Pharmacokinetics)

The primary pharmacokinetic data for **metronidazole benzoate** comes from a single-dose study in cats [2]. The methodology is outlined below.

- **Study Design:** A single-dose, two-phase crossover study with a 7-day washout period. Intravenous metronidazole (5 mg/kg) was administered first, followed by oral **metronidazole benzoate** (20 mg/kg, equivalent to 12.4 mg/kg metronidazole base) [2].
- **Formulation & Dosing:** The oral dose was administered as **metronidazole benzoate** after a 12-hour fast [2].
- **Sample Collection:** Blood samples (1.5 mL each) were collected via catheter pre-dose and at 0.25 (IV only), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose [2].
- **Bioanalytical Method:**
  - **Technique:** High-Pressure Liquid Chromatography (HPLC) with ultraviolet (UV) detection at 320 nm [2].
  - **Sample Preparation:** Solid-phase extraction using conditioned Oasis cartridges [2].
  - **Chromatography:** Reverse-phase C8 column with a mobile phase of 0.05 M sodium acetate buffer (82%) and acetonitrile (18%) [2].
  - **Validation:** The lower limit of quantification was 0.05 µg/mL. Calibration curves were linear ( $R^2 \geq 0.99$ ) [2].
- **Pharmacokinetic Analysis:** Data were analyzed using non-compartmental methods (WinNonlin). The area under the curve (AUC) was calculated using the log-linear trapezoidal method and extrapolated to infinity [2].

## Metabolic Pathway and Experimental Workflow

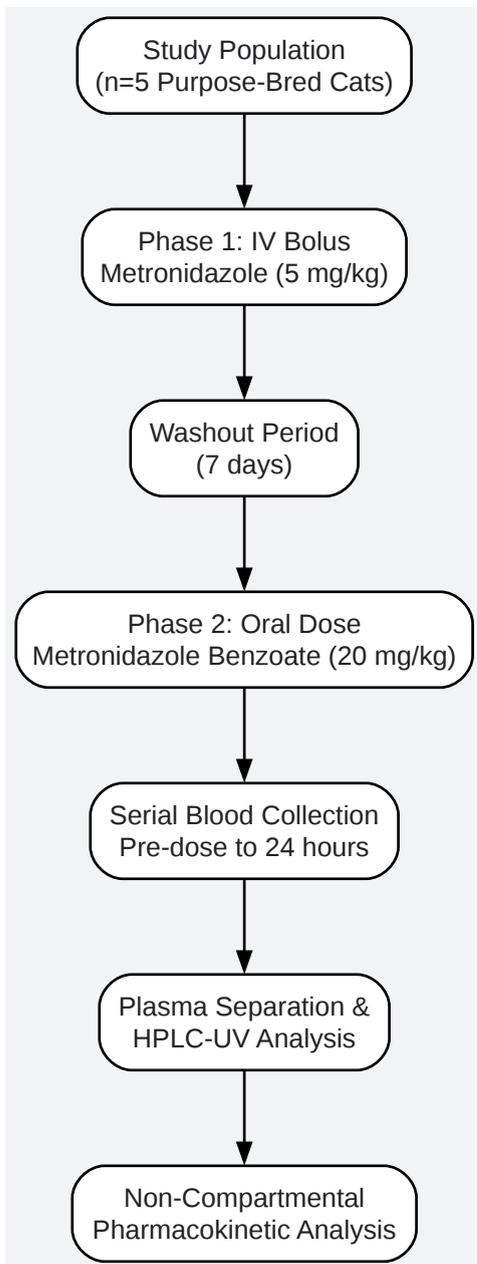
The following diagram illustrates the metabolic activation pathway of metronidazole, which is central to its mechanism of action.



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*Metronidazole requires activation within anaerobic cells to become cytotoxic [3].*

The workflow for the key feline pharmacokinetic study is summarized in the diagram below.



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*Experimental workflow for the definitive feline pharmacokinetic study of **metronidazole benzoate** [2].*

## Key Distinctions and Research Gaps

- **Pro-drug vs. Active Drug:** All pharmacokinetic parameters (C<sub>max</sub>, AUC, half-life) measure the concentration of the active **metronidazole base** in plasma, not the benzoate ester itself [2] [1].

- **Species-Specific Metabolism:** Cats have a limited capacity for glucuronidation, a key metabolic pathway for metronidazole in humans. This may predispose them to toxicity and makes feline data critical for veterinary drug development [2].
- **Significant Research Gap:** Detailed pharmacokinetic studies for **metronidazole benzoate** are scarce. The most comprehensive data comes from a single study in cats [2], and no specific human pharmacokinetic data for the benzoate formulation was found in the search results.

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## References

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2. Single-dose pharmacokinetics and genotoxicity of ... [pmc.ncbi.nlm.nih.gov]
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